![molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)丁烷-1-磺酰胺 CAS No. 1172353-73-9](/img/structure/B2920391.png)
N-(2-(4-(4-苯基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)丁烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Chemical Reactions Analysis
The compound has been evaluated for its bioactivities, particularly its inhibitory activities against acetylcholinesterase (AChE) . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly mentioned in the retrieved papers .科学研究应用
抗菌和抗微生物评估
研究探索了含有磺酰胺部分的新型杂环化合物的合成,旨在利用这些化合物作为抗菌剂。合成过程涉及创建表现出显着抗菌活性的衍生物,表明有可能发展成新的抗菌疗法 (Azab, Youssef, & El-Bordany, 2013)。此外,含有苯磺酰部分的化合物已显示出显着的抗菌活性,表明它们可用于对抗各种细菌和真菌感染 (Alsaedi, Farghaly, & Shaaban, 2019)。
抗癌和抗炎应用
吡唑并嘧啶衍生物已被合成并评估其抗癌特性,显示出作为抗 5-脂氧合酶剂的潜力,这可能为癌症治疗带来新的治疗选择。这些化合物已进行细胞毒性研究,对各种癌细胞系显示出有希望的结果,这可能有助于开发新的抗癌药物 (Rahmouni 等,2016)。此外,对吡唑并[1,5-a]嘧啶-7-酮的探索揭示了一类非甾体类抗炎药,显示出显着的活性,而没有此类药物通常相关的溃疡性副作用,突出了它们在更安全的炎症性疾病治疗中的潜力 (Auzzi 等,1983)。
用于治疗的酶抑制
磺酰胺衍生物已被研究其对人碳酸酐酶同工酶的抑制作用,表明它们在治疗酶抑制有益的疾病中很有用。这些研究为设计和开发新的基于磺酰胺的抑制剂提供了见解,这些抑制剂在治疗青光眼、癫痫和高原反应等疾病中具有潜在应用 (Büyükkıdan 等,2017)。
激酶抑制效应和抗增殖活性
对以芳基磺酰胺或环状磺酰胺取代基终止的嘧啶并吡唑衍生物的研究显示出显着的抗增殖和激酶抑制效应。这些化合物已针对一组癌细胞系进行了测试,显示出广谱抗增殖活性和特异性激酶抑制,这可能导致开发新的癌症疗法 (Gamal El-Din 等,2016)。
作用机制
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . It has been found to exhibit potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The compound’s mode of action was confirmed by molecular docking studies . The mechanism of inhibition was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . In the healthy brain, AChE hydrolyzes ACh, a neurotransmitter that plays an important role in learning and memory . By inhibiting AChE, the compound increases the level of ACh, thereby enhancing cognitive functions .
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh, which enhances cognitive functions . This makes the compound potentially useful for the treatment of AD, a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .
安全和危害
属性
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRYJRKMJWKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。